molecular formula C14H15F2N3O B6457417 6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine CAS No. 2549041-27-0

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457417
CAS No.: 2549041-27-0
M. Wt: 279.28 g/mol
InChI Key: IVSLTJVDMDWREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine, or 6-DFMPMPA, is an organic compound that has been studied for its potential to be used as a drug for the treatment of various diseases and conditions. 6-DFMPMPA has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

6-DFMPMPA has been studied for its potential to be used as a drug for the treatment of various diseases and conditions. It has been studied for its potential to treat cancer, inflammation, and neurodegenerative diseases, as well as for its ability to modulate the immune system. It has also been studied for its potential to be used as an antidepressant, as well as for its potential to be used in the treatment of Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 6-DFMPMPA is not yet fully understood. However, it is believed to act by binding to certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, 6-DFMPMPA has been found to interact with various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
6-DFMPMPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been found to have anti-oxidative and anti-apoptotic effects, as well as to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).

Advantages and Limitations for Lab Experiments

6-DFMPMPA has a number of advantages and limitations for use in lab experiments. One advantage is its relatively low cost and easy availability. Additionally, it has been found to have good solubility in water and other solvents, making it easy to work with in the lab. However, 6-DFMPMPA has a relatively short half-life, making it difficult to study its long-term effects. Additionally, it has been found to be toxic in high doses, making it important to use caution when handling it in the lab.

Future Directions

Despite its potential for use in the treatment of various diseases and conditions, further research is needed to fully understand the effects of 6-DFMPMPA. Potential future directions of research include further study of its mechanism of action, as well as its potential to be used in the treatment of cancer, inflammation, neurodegenerative diseases, and other conditions. Additionally, further research is needed to determine the optimal dosage and administration of 6-DFMPMPA, as well as its potential side effects and interactions with other drugs.

Synthesis Methods

6-DFMPMPA can be synthesized through a multi-step process, beginning with the condensation of 4-methoxy-2-methylphenylacetic acid and 2-methylpyrimidine-4-carboxylic acid using sodium ethoxide as the base. This reaction yields the intermediate compound 6-(difluoromethyl)-2-methylpyrimidin-4-amine, which is then reacted with 4-methoxy-2-methylphenylacetic acid to form the desired 6-DFMPMPA.

Properties

IUPAC Name

6-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-8-6-10(20-3)4-5-11(8)19-13-7-12(14(15)16)17-9(2)18-13/h4-7,14H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSLTJVDMDWREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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